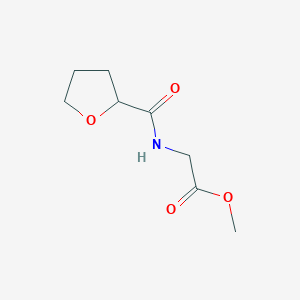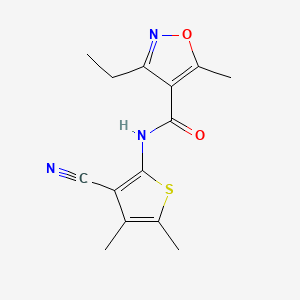![molecular formula C14H18BrClN2O B4433018 5-bromo-2-chloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4433018.png)
5-bromo-2-chloro-N-[2-(1-piperidinyl)ethyl]benzamide
Overview
Description
5-bromo-2-chloro-N-[2-(1-piperidinyl)ethyl]benzamide, also known as BPEB, is a chemical compound that belongs to the class of benzamides. It is a potent and selective dopamine D3 receptor antagonist that has been widely used in scientific research for its various applications.
Mechanism of Action
5-bromo-2-chloro-N-[2-(1-piperidinyl)ethyl]benzamide is a selective antagonist of dopamine D3 receptors. It binds to the receptor and blocks the binding of dopamine, which is the natural ligand of the receptor. This results in a decrease in dopamine signaling, which has been linked to the various effects of this compound on behavior and physiology.
Biochemical and Physiological Effects:
This compound has been shown to have various effects on behavior and physiology. It has been shown to decrease drug-seeking behavior in animal models of drug addiction. This compound has also been shown to improve cognitive function and memory in animal models of schizophrenia. In addition, this compound has been shown to have potential therapeutic applications in the treatment of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-bromo-2-chloro-N-[2-(1-piperidinyl)ethyl]benzamide in lab experiments is its potency and selectivity for dopamine D3 receptors. This allows researchers to study the specific effects of dopamine D3 receptor antagonists without affecting other dopamine receptors. However, one of the limitations of using this compound is its relatively short half-life, which can limit its effectiveness in long-term studies.
Future Directions
There are several future directions for the use of 5-bromo-2-chloro-N-[2-(1-piperidinyl)ethyl]benzamide in scientific research. One potential direction is the development of new dopamine D3 receptor antagonists that have longer half-lives and improved selectivity. Another potential direction is the investigation of the potential therapeutic applications of dopamine D3 receptor antagonists in the treatment of other neurological disorders, such as depression and anxiety. Finally, this compound could be used in combination with other drugs to study the potential synergistic effects of dopamine D3 receptor antagonists and other drugs.
Scientific Research Applications
5-bromo-2-chloro-N-[2-(1-piperidinyl)ethyl]benzamide has been widely used in scientific research for its various applications. It has been used to study the role of dopamine D3 receptors in drug addiction, schizophrenia, and other neurological disorders. This compound has also been used to study the effects of dopamine D3 receptor antagonists on cognitive function and memory. In addition, this compound has been used to investigate the potential therapeutic applications of dopamine D3 receptor antagonists in the treatment of Parkinson's disease.
properties
IUPAC Name |
5-bromo-2-chloro-N-(2-piperidin-1-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrClN2O/c15-11-4-5-13(16)12(10-11)14(19)17-6-9-18-7-2-1-3-8-18/h4-5,10H,1-3,6-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOIVGMMHBXPEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(2-fluorobenzyl)-3-piperidinyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4432940.png)
![N-{4-[(methylamino)sulfonyl]phenyl}-4-propoxybenzamide](/img/structure/B4432943.png)
![N-[2-(dimethylamino)ethyl]-3-methoxybenzamide](/img/structure/B4432947.png)
![2-[4-(2-ethoxy-1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B4432954.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3,3-dimethylbutanamide](/img/structure/B4432976.png)

![N-[1-(4-methylphenyl)ethyl]nicotinamide](/img/structure/B4432985.png)
![1-(4-fluorophenyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4432988.png)




